Cas no 2172219-48-4 (1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride)
1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride
- 1-(Tetrahydrofuran-2-yl)cyclobutan-1-amine hydrochloride
- 1-(oxolan-2-yl)cyclobutan-1-amine;hydrochloride
- starbld0031093
- Z3038734848
- 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride
-
- Inchi: 1S/C8H15NO.ClH/c9-8(4-2-5-8)7-3-1-6-10-7;/h7H,1-6,9H2;1H
- InChI Key: JNLCXXIUSJCOHR-UHFFFAOYSA-N
- SMILES: Cl.O1CCCC1C1(CCC1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Topological Polar Surface Area: 35.2
1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM436942-250mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95%+ | 250mg |
$731 | 2024-07-18 | |
| Chemenu | CM436942-500mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95%+ | 500mg |
$1139 | 2024-07-18 | |
| Chemenu | CM436942-1g |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95%+ | 1g |
$1451 | 2024-07-18 | |
| Enamine | EN300-1655690-50mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95.0% | 50mg |
$249.0 | 2023-09-21 | |
| Enamine | EN300-1655690-100mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95.0% | 100mg |
$372.0 | 2023-09-21 | |
| Enamine | EN300-1655690-250mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95.0% | 250mg |
$530.0 | 2023-09-21 | |
| Enamine | EN300-1655690-500mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95.0% | 500mg |
$835.0 | 2023-09-21 | |
| Enamine | EN300-1655690-1000mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95.0% | 1000mg |
$1070.0 | 2023-09-21 | |
| Enamine | EN300-1655690-2500mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95.0% | 2500mg |
$2100.0 | 2023-09-21 | |
| Enamine | EN300-1655690-5000mg |
1-(oxolan-2-yl)cyclobutan-1-amine hydrochloride |
2172219-48-4 | 95.0% | 5000mg |
$3105.0 | 2023-09-21 |
1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride
Comprehensive Overview of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS No. 2172219-48-4)
In the rapidly evolving field of pharmaceutical and organic chemistry, 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS No. 2172219-48-4) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a cyclobutane ring with an oxolane (tetrahydrofuran) moiety, making it a versatile intermediate in drug discovery and material science. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel therapeutics and functional materials.
The compound's CAS number 2172219-48-4 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its systematic name, 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, reflects its molecular architecture, which includes an amine group attached to a cyclobutane ring, further linked to an oxolane ring. This structural complexity offers opportunities for diverse chemical modifications, catering to the growing demand for custom synthesis and high-value intermediates in the pharmaceutical sector.
One of the key reasons for the rising interest in 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is its potential role in addressing contemporary challenges in drug development. With the increasing focus on central nervous system (CNS) therapeutics, this compound's scaffold is being investigated for its ability to modulate neurotransmitter systems. Additionally, its hydrochloride salt form enhances solubility, a property highly sought after in bioavailability optimization—a hot topic in modern pharmacology.
From a synthetic chemistry perspective, the compound's oxolane-cyclobutane hybrid structure presents intriguing possibilities for ring-opening reactions and stereoselective transformations. These features align with current trends in green chemistry, where researchers aim to develop efficient, sustainable synthetic routes. The compound's versatility also makes it relevant to peptide mimetics and small molecule drug design, areas experiencing exponential growth due to advancements in computational chemistry and AI-assisted drug discovery.
In the context of material science, 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is being explored for its potential in designing functional polymers and smart materials. Its rigid yet flexible structure could contribute to the development of high-performance coatings or biodegradable plastics, addressing global concerns about environmental sustainability. This aligns with the increasing consumer and industrial demand for eco-friendly alternatives to traditional materials.
The compound's relevance extends to academic research, where it serves as a valuable tool for studying ring strain effects and conformational dynamics in medium-sized rings. These fundamental investigations contribute to our understanding of molecular recognition and catalysis, which are crucial for advancing enzyme mimetics and asymmetric synthesis methodologies.
Quality control and analytical characterization of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications, where even minor impurities can significantly impact biological activity. The growing emphasis on quality by design (QbD) in chemical manufacturing further underscores the importance of robust analytical protocols for this compound.
As the scientific community continues to explore the potential of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, its commercial availability from specialized chemical suppliers has become increasingly important. Researchers often search for reliable sources of this compound, along with related custom synthesis services and scale-up capabilities. The compound's niche application potential creates opportunities for specialty chemical manufacturers to develop tailored solutions for specific research needs.
Looking ahead, the compound's unique structural features position it as a promising candidate for addressing several unmet needs in medicinal chemistry and material science. Its potential applications in neurological disorders, pain management, and sustainable materials align with current healthcare and environmental priorities. As research progresses, we anticipate seeing more publications and patents featuring 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride as a key building block or active component.
For researchers working with this compound, proper storage conditions and handling procedures are essential to maintain its stability and performance characteristics. While not classified as hazardous under standard regulations, following good laboratory practices ensures optimal results in experimental work. The compound's physicochemical properties, including its melting point, solubility profile, and stability data, provide valuable guidance for experimental design across various applications.
The growing body of literature surrounding CAS No. 2172219-48-4 reflects the scientific community's recognition of its potential. From structure-activity relationship studies to process chemistry optimizations, this compound continues to generate interest across multiple disciplines. Its development trajectory exemplifies how specialized intermediates can bridge the gap between academic discovery and industrial application in the chemical sciences.
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